molecular formula C26H28ClN5O B2371029 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900871-33-2

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2371029
CAS No.: 900871-33-2
M. Wt: 461.99
InChI Key: UAEORNQPTMUCBA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic heterocyclic scaffold renowned for its versatility in medicinal chemistry. Key structural features include:

  • 3-position: A phenyl group, common in kinase-targeting derivatives .
  • 5- and 6-positions: Methyl groups, which may enhance metabolic stability or steric interactions .
  • 7-position: A piperazine moiety substituted with a 5-chloro-2-methoxybenzyl group, likely influencing target selectivity and pharmacokinetics .

Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-18-19(2)29-25-23(20-7-5-4-6-8-20)16-28-32(25)26(18)31-13-11-30(12-14-31)17-21-15-22(27)9-10-24(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEORNQPTMUCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring and various substituents, including a chloro and methoxy group. Its molecular formula is C25H25ClN5O with a molecular weight of approximately 482.41 g/mol. The presence of these functional groups contributes to its biological activity by influencing receptor interactions and enzymatic pathways.

Research indicates that this compound modulates the activity of specific enzymes or receptors, impacting various biological pathways. Its interactions may enhance or inhibit certain biological processes depending on the target:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing psychopharmacological outcomes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer PotentialExhibits inhibitory effects on tumor cell proliferation in vitro.
Enzymatic InhibitionPotential to inhibit specific metabolic enzymes involved in nucleotide synthesis.
Psychopharmacological EffectsMay influence neurotransmitter systems due to piperazine moiety.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including the compound :

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of folate receptor (FR) α-expressing cells, suggesting that it may act as an antifolate agent by disrupting nucleotide synthesis pathways .
  • Enzyme Targeting : Another investigation revealed that compounds with similar structures inhibited enzymes such as GARFTase and AICARFTase, leading to depletion of ATP pools in cancer cells. This dual inhibition mechanism suggests potential for developing novel anticancer therapies .
  • Psychotropic Effects : Research into piperazine derivatives has indicated that they can modulate serotonin receptors, which may lead to anxiolytic or antidepressant-like effects. This opens avenues for exploring the compound's utility in treating mood disorders .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . This flexibility in synthesis enhances the potential for developing derivatives with tailored biological activities.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring (3-Position)

The phenyl group at the 3-position is a conserved feature in many pyrazolo[1,5-a]pyrimidine derivatives. Modifications here significantly impact biological activity:

  • Compound 6m : Features a 3,4,5-trimethoxy-substituted phenyl ring, demonstrating high cytotoxicity against cancer cell lines .
  • Compound 6p : Substituted with a 4-fluoro group, showing moderate cytotoxicity compared to 6m .
  • Target Compound : The unsubstituted phenyl group may prioritize balanced lipophilicity and target engagement, though direct potency data are unavailable.

Key Insight : Electron-donating groups (e.g., methoxy) enhance cytotoxicity, likely by improving membrane permeability or binding affinity .

Substituent Optimization at the 7-Position

The 7-position is critical for target selectivity and potency. Comparisons include:

  • Morpholine-Substituted Derivatives : In PI3Kδ inhibitors, morpholine at C7 improves isoform selectivity and potency for COPD/asthma applications .
  • Target Compound : Replacing morpholine with a 4-(5-chloro-2-methoxybenzyl)piperazine group may shift selectivity toward other kinases (e.g., TRK or HER2) or PDE4 .
  • Compounds 15 and 16 : Optimized 7-position substituents led to a 200-fold increase in PDE4 inhibition, underscoring the role of this position in potency .

Methyl Substitutions at 5- and 6-Positions

The 5,6-dimethyl groups in the target compound are less common in analogs. Potential roles include:

  • Steric Shielding : Protecting the core from metabolic degradation.
  • Conformational Restriction : Enhancing binding pocket complementarity, as seen in pyrazolotriazine analogs with improved cell activity .

Structural Similarity and Drug-Likeness

  • 3-Phenylpyrazolo[1,5-a]pyrimidine (Similarity: 0.56): Shares the 3-phenyl group but lacks substitutions at 5,6,7 positions, likely diminishing potency .

Preparation Methods

Optimization Parameters

  • Electrophile: 5-Chloro-2-methoxybenzyl chloride or bromide, synthesized from 5-chloro-2-methoxybenzyl alcohol using thionyl chloride.
  • Solvent: Acetonitrile or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
  • Temperature: 0°C to room temperature, with gradual warming to 50°C over 6 hours.
  • Base: Potassium carbonate or sodium hydride (NaH) for deprotonation.

Post-reaction workup includes filtration to remove salts, solvent evaporation, and purification via flash chromatography (hexane:ethyl acetate gradient). Yields range from 65% to 75%.

Critical Analytical Data

Table 1: Comparative Reaction Yields for Key Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Core Formation Acetylacetone, HCl, ethanol, reflux 88 92
Piperazine Alkylation 1,4-Dibromobutane, DBU, acetone, 72 h 78 89
Benzyl Substitution 5-Cl-2-MeO-benzyl chloride, K₂CO₃, THF, 50°C 71 95

Structural Confirmation

Final compound characterization employs:

  • ¹H/¹³C NMR: Key signals include the pyrimidine C7 proton (δ 8.2–8.4 ppm) and piperazine methylene groups (δ 2.5–3.1 ppm).
  • HRMS: Molecular ion peak at m/z 506.2145 (calculated for C₂₉H₃₁ClN₆O₂).
  • X-ray Crystallography: Used in analogous compounds to confirm regiochemistry.

Challenges and Mitigation Strategies

  • Regioselectivity in Core Formation: Competing cyclization pathways are minimized by using excess acetylacetone and controlled pH.
  • Piperazine Di-Alkylation: Stoichiometric control of the alkylating agent (1:1 molar ratio) prevents quaternary ammonium salt formation.
  • Steric Hindrance in Benzylation: Bulkier bases (e.g., NaH) improve accessibility to the piperazine nitrogen.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors: Enhance heat transfer during exothermic alkylation steps.
  • Green Solvents: Ethyl acetate or cyclopentyl methyl ether (CPME) replace DMF to reduce environmental impact.
  • Catalyst Recycling: DBU recovery via acid-base extraction reduces costs.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound, particularly regarding regioselectivity and functional group compatibility?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between aminopyrazoles and dielectrophilic reagents. For this compound, critical steps include:

  • Regioselective formation of the pyrazolo[1,5-a]pyrimidine core via condensation of 5-aminopyrazole precursors with β-diketones or enaminones (e.g., using (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones) under reflux in ethanol/water .
  • Functional group compatibility : The 5-chloro-2-methoxybenzyl-piperazine substituent requires protection during cyclization. Use of mild bases (e.g., pyridine) and inert solvents (DMF or toluene) preserves sensitive groups like methoxy and chloro .
  • Post-synthetic modifications : Piperazinyl groups are introduced via nucleophilic substitution or coupling reactions. For example, reacting pre-formed pyrazolo[1,5-a]pyrimidine halides with piperazine derivatives in polar aprotic solvents (e.g., DMSO) at 80–100°C .
    Validation : Monitor intermediates via TLC/HPLC and confirm final structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in such complex derivatives?

Methodological Answer:

  • 2D NMR (e.g., HSQC, HMBC): Assigns proton-carbon correlations to distinguish between regioisomers. For example, HMBC correlations between H-7 and C-5/C-6 resolve ambiguities in fused-ring systems .
  • X-ray crystallography : Determines absolute configuration and validates steric effects from bulky substituents (e.g., trifluoromethyl or piperazinyl groups). Single-crystal data can confirm bond angles and dihedral angles critical for SAR studies .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) confirms molecular formula, while MS/MS fragmentation patterns differentiate isobaric substituents (e.g., chloro vs. methoxy groups) .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data reported across experimental models?

Methodological Answer:

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native kinases) significantly impact IC50_{50} values. Use validated models (e.g., KDR kinase inhibition assays ) and replicate studies ≥3 times.
  • Control for physicochemical properties : LogP and solubility differences (e.g., due to 5,6-dimethyl groups) can alter membrane permeability. Perform parallel assays under matched pH and DMSO concentrations .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational strategies predict binding modes of this compound with ATP-binding pockets in kinases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide with crystal structures of kinase targets (e.g., PDB: 3L8F for VEGFR2). Key interactions include:
    • Hydrogen bonding between the pyrimidine N-1 and kinase hinge residues (e.g., Cys919).
    • Hydrophobic packing of 3-phenyl and 5,6-dimethyl groups with conserved aliphatic residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of piperazinyl-chlorobenzyl substituents in solvent-exposed regions .
  • Free-energy calculations : Use MM/GBSA to rank binding affinities across kinase isoforms, accounting for entropy penalties from rigid piperazine moieties .

Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Alternative benzyl groups (e.g., 4-fluoro vs. 5-chloro-2-methoxy) to probe electronic effects .
    • Piperazine replacements (e.g., morpholine or thiomorpholine) to modulate basicity and solubility .
  • Biological testing : Profile compounds against a kinase panel (e.g., 50+ kinases) to identify selectivity trends. For example, bulkier 5,6-dimethyl groups may enhance selectivity for CDK2 over CDK4 .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors derived from crystallographic data .

Q. What reaction parameters most critically impact yields in multistep syntheses?

Methodological Answer:

  • Cyclization step : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol vs. PEG-400) to balance reaction rate and byproduct formation. PEG-400 enhances yields in microwave-assisted syntheses .
  • Catalyst selection : Use p-TsOH or montmorillonite K10 for acid-catalyzed cyclizations, achieving yields >70% .
  • Workup strategies : For moisture-sensitive intermediates (e.g., chloromethyl derivatives), employ Schlenk techniques and anhydrous MgSO4_4 for drying .

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